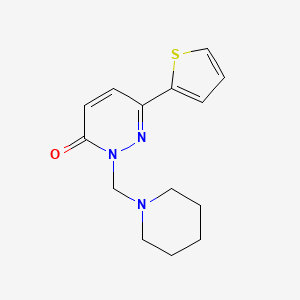

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with piperidinylmethyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the piperidinylmethyl and thiophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

2-(piperidin-1-ylmethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophenyl group.

2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Contains a morpholinylmethyl group instead of a piperidinylmethyl group.

2-(piperidin-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Features a furan group instead of a thiophenyl group.

Uniqueness

The presence of the thiophenyl group in 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. Additionally, the piperidinylmethyl group enhances its solubility and bioavailability, making it a valuable compound in drug discovery.

Biological Activity

2-(Piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a piperidine ring, a pyridazine moiety, and a thiophene substituent, which may enhance its biological activity and selectivity towards specific targets.

Synthesis

The synthesis of this compound typically involves multi-step processes, including the condensation of piperidine derivatives with thiophene and pyridazine components. The key steps often include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Condensation Reaction : Combining the piperidine and pyridazine components under controlled conditions.

- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product in pure form.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties, particularly against resistant strains of bacteria.

- Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Study: Antitubercular Activity

A study evaluated the antitubercular activity of piperidinothiosemicarbazone derivatives, which share structural similarities with the target compound. The findings revealed:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Compound A | 0.5 μg/mL | Very Strong |

| Compound B | 4 μg/mL | Strong |

| Compound C | >512 μg/mL | Weak |

These results indicate that structural modifications significantly influence biological activity, with specific focus on the basicity of substituents at the heteroaromatic ring being crucial for antituberculous activity .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Target Interaction : The compound may interact with key enzymes or receptors involved in cellular processes.

- Biochemical Pathways : It potentially affects pathways related to DNA repair and cell proliferation.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds within this class exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which are essential for their development as therapeutic agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-(4-Aminophenyl)-6-methylpyridazinone | Structure | Known for anticancer properties |

| 4-(1-Piperidinyl)-1H-pyrazole | Structure | Exhibits neuroprotective effects |

| 1-(4-Methylpiperazinyl)-pyrimidine derivatives | Structure | Broad-spectrum antimicrobial activity |

This comparative analysis highlights the distinctiveness of this compound due to its specific combination of functional groups.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

- Step 1 : Condensation of thiophene-2-carboxylic acid derivatives with pyridazinone precursors under nucleophilic substitution conditions.

- Step 2 : Introduction of the piperidinylmethyl group using alkylation or reductive amination (e.g., with piperidine and formaldehyde in DMF) .

- Optimization : Ultrasound-assisted synthesis (e.g., 20 kHz irradiation in DMF) improves yields (83%) and reduces reaction times . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (80–100°C), and catalyst selection (K₂CO₃ for deprotonation) .

- Data Table :

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 7.0–7.5 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .

- IR : Confirm C=O (1650–1700 cm⁻¹) and C-S (thiophene, ~700 cm⁻¹) stretches .

- Crystallography : X-ray diffraction (SHELX suite) resolves bond lengths/angles and confirms stereochemistry. For example, C=O bond lengths typically range 1.21–1.23 Å .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this pyridazinone derivative?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like p38 MAP kinase (a common pyridazinone target). Key residues (e.g., ATP-binding pocket residues) are prioritized .

- Pharmacokinetic Prediction : SwissADME predicts logP (~2.5) and bioavailability (≥30%), guiding structural modifications (e.g., adding polar groups to improve solubility) .

Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperidine ring). Solutions include deuterium substitution or steric hindrance .

- Troubleshooting Example : Compound 2a (a p38 inhibitor) showed poor bioavailability due to first-pass metabolism; adding a hydroxymethyl group (as in AS1940477) enhanced stability .

Q. How do structural modifications of the piperidine and thiophene moieties influence target selectivity?

- Methodological Answer :

- Piperidine Modifications :

- N-Alkylation : Reduces off-target binding to sigma receptors (e.g., tert-butyl groups lower CNS penetration) .

- Ring Expansion : Azepane derivatives increase flexibility, improving kinase inhibition (IC₅₀ < 10 nM) .

- Thiophene Modifications :

- Halogenation : Fluorine at position 5 enhances binding affinity (ΔG = −9.2 kcal/mol in docking studies) .

- SAR Table :

| Modification | Target Affinity (IC₅₀) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| Piperidine N-methyl | 15 nM (p38) | 100:1 (vs. JNK3) |

| Thiophene-2-F | 8 nM (p38) | 50:1 (vs. EGFR) |

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Methodological Answer :

Properties

Molecular Formula |

C14H17N3OS |

|---|---|

Molecular Weight |

275.37 g/mol |

IUPAC Name |

2-(piperidin-1-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |

InChI |

InChI=1S/C14H17N3OS/c18-14-7-6-12(13-5-4-10-19-13)15-17(14)11-16-8-2-1-3-9-16/h4-7,10H,1-3,8-9,11H2 |

InChI Key |

YIBNBTQVQZJTAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.